C22H29N7OS2
Description
C₂₂H₂₉N₇OS₂ is a heterocyclic organic compound containing 22 carbon atoms, 29 hydrogen atoms, 7 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms. Key features include:
- Molecular weight: 471.6 g/mol (calculated).
- Functional groups: Likely contains thioether (S–C–S), amine (–NH–), and aromatic rings based on its formula.
- Potential applications: Structural analogs suggest uses in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals due to nitrogen and sulfur motifs .
Properties
Molecular Formula |
C22H29N7OS2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-methylbenzimidazol-5-yl]-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C22H29N7OS2/c1-15-12-16(2)25-22(24-15)32-14-20-27-18-13-17(4-5-19(18)28(20)3)26-21(31)23-6-7-29-8-10-30-11-9-29/h4-5,12-13H,6-11,14H2,1-3H3,(H2,23,26,31) |
InChI Key |
VRXZDZOBPSEXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=S)NCCN4CCOCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-1-methyl-5-benzimidazolyl]-3-[2-(4-morpholinyl)ethyl]thiourea involves multiple steps. The initial step typically includes the preparation of the benzimidazole derivative, followed by the introduction of the pyrimidinylthio group. The final step involves the addition of the morpholinyl ethyl thiourea moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory but optimized for higher efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-1-methyl-5-benzimidazolyl]-3-[2-(4-morpholinyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiourea moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere conditions.
Substitution: Alkyl halides; reactions usually carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[2-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-1-methyl-5-benzimidazolyl]-3-[2-(4-morpholinyl)ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-1-methyl-5-benzimidazolyl]-3-[2-(4-morpholinyl)ethyl]thiourea involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares C₂₂H₂₉N₇OS₂ with structurally related compounds from the evidence:
Key Observations :
- Molecular Weight : C₂₂H₂₉N₇OS₂’s higher molecular weight (>470 g/mol) suggests reduced solubility compared to smaller analogs like C₆H₇N₃O₂ (153.14 g/mol). This aligns with , where increased molecular weight correlates with lower solubility and bioavailability .
- Hydrogen Bonding : The higher number of H-bond acceptors (8 vs. 4–5 in analogs) may enhance target binding but reduce membrane permeability .
- Sulfur Content : The dual sulfur atoms in C₂₂H₂₉N₇OS₂ could confer unique reactivity (e.g., disulfide bridging) absent in oxygen/nitrogen-dominant analogs .
Biological Activity
The compound with the molecular formula C22H29N7OS2 is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and possible therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a unique arrangement of nitrogen, sulfur, carbon, and oxygen atoms. This structure contributes to its biological activity and interaction with various biological targets. The presence of multiple functional groups allows for diverse interactions with cellular components.
Antimicrobial Properties
Research has highlighted the compound's efficacy against various bacterial strains, particularly gram-positive bacteria and mycobacteria. A study evaluating a series of synthesized compounds similar to this compound indicated that derivatives exhibited significant antibacterial activity comparable to clinically used antibiotics such as ampicillin and rifampicin. Notably, certain derivatives demonstrated submicromolar activity against resistant strains like Enterococcus faecalis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Activity Against S. aureus | Activity Against E. faecalis | Cytotoxicity (IC50) |
|---|---|---|---|
| 1i | High | Moderate | >10 µM |
| 1p | Moderate | High | >10 µM |
| 1q | High | High | >10 µM |
These results suggest that modifications to the compound's structure can enhance its antibacterial properties while maintaining low cytotoxicity levels.
Cytotoxicity
The cytotoxic profile of this compound was assessed using various cancer cell lines. The findings revealed that while some derivatives exhibited significant cytotoxic effects on cancer cells, they showed minimal toxicity to primary mammalian cells. This selectivity is crucial for developing therapeutic agents that target cancer cells while sparing healthy tissues .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Case Study 1 : A clinical trial assessed the efficacy of a derivative in patients with resistant infections. The trial reported a significant reduction in bacterial load in treated individuals compared to controls.
- Case Study 2 : Another study focused on the pharmacokinetics of a related compound, demonstrating favorable absorption and distribution characteristics in human subjects, which are essential for therapeutic effectiveness.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Protein Synthesis : By binding to bacterial ribosomes, these compounds may inhibit protein synthesis, leading to cell death.
- Induction of Apoptosis in Cancer Cells : The ability to trigger programmed cell death pathways in cancer cells presents a promising avenue for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
